Methyl [1,3'-biazetidine]-3-carboxylate
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Overview
Description
Methyl [1,3’-biazetidine]-3-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1,3’-biazetidine]-3-carboxylate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for Methyl [1,3’-biazetidine]-3-carboxylate are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl [1,3’-biazetidine]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl [1,3’-biazetidine]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of Methyl [1,3’-biazetidine]-3-carboxylate involves its interaction with molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered ring compound with similar reactivity but lacking the carboxylate group.
Properties
CAS No. |
1131594-83-6 |
---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 1-(azetidin-3-yl)azetidine-3-carboxylate |
InChI |
InChI=1S/C8H14N2O2/c1-12-8(11)6-4-10(5-6)7-2-9-3-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
IREUKINWQIFJHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C1)C2CNC2 |
Origin of Product |
United States |
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